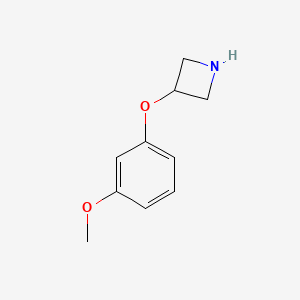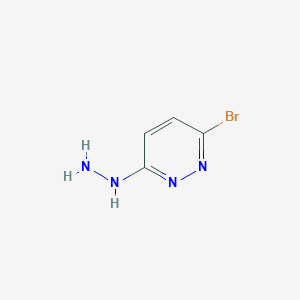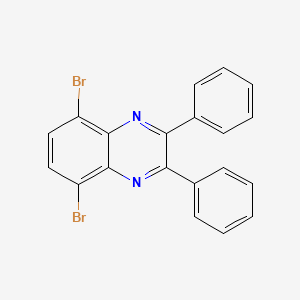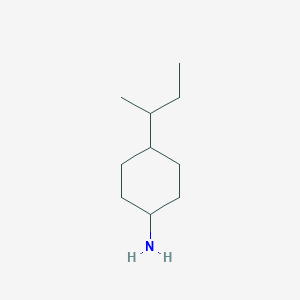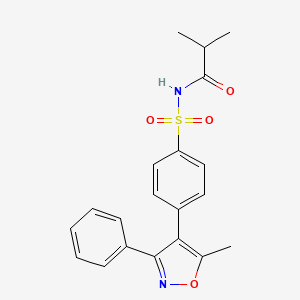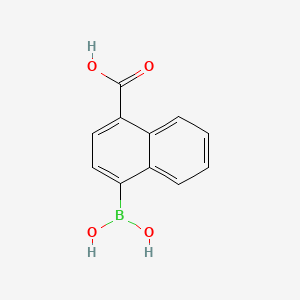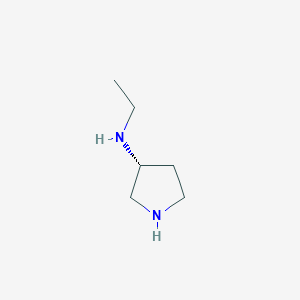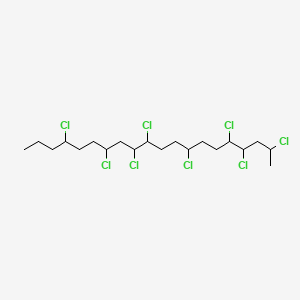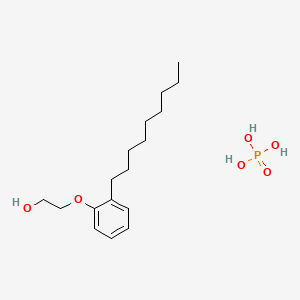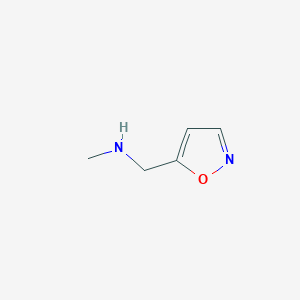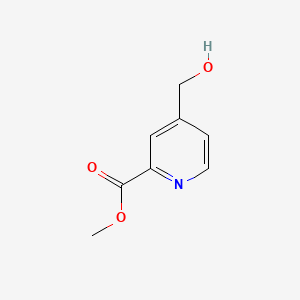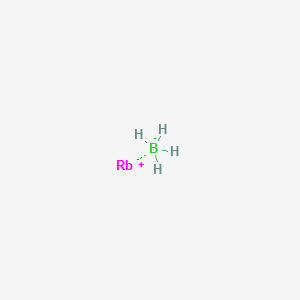
Rubidium tetrahydroborate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rubidium tetrahydroborate(1-) is an inorganic compound composed of rubidium and the tetrahydroborate anion. It is part of the broader class of tetrahydroborates, which are known for their potential applications in hydrogen storage due to their high hydrogen content. The compound is of interest in various fields, including materials science and chemistry, due to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Rubidium tetrahydroborate(1-) can be synthesized through the reaction of rubidium hydroxide with borane-tetrahydrofuran complex. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at low temperatures to ensure the stability of the product.
Industrial Production Methods: Industrial production of rubidium tetrahydroborate(1-) involves the use of rubidium carbonate and boric acid. The reactants are mixed in stoichiometric proportions and dissolved in water. The solution is then evaporated to yield rubidium tetrahydroborate(1-) as a crystalline solid. This method is efficient and scalable, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Rubidium tetrahydroborate(1-) undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form rubidium borate and water.
Reduction: Can be reduced to elemental rubidium and boron hydrides.
Substitution: Reacts with halogens to form rubidium halides and boron trihalides.
Common Reagents and Conditions:
Oxidation: Requires an oxidizing agent such as oxygen or chlorine gas.
Reduction: Typically involves a reducing agent like lithium aluminum hydride.
Substitution: Halogenation reactions are carried out using halogen gases under controlled conditions.
Major Products:
Oxidation: Rubidium borate and water.
Reduction: Elemental rubidium and boron hydrides.
Substitution: Rubidium halides and boron trihalides.
Applications De Recherche Scientifique
Rubidium tetrahydroborate(1-) has several scientific research applications, including:
Chemistry: Used as a reducing agent in organic synthesis and as a precursor for the preparation of other boron-containing compounds.
Biology: Investigated for its potential use in biological systems due to its ability to release hydrogen.
Medicine: Explored for its potential in drug delivery systems and as a hydrogen source for medical applications.
Industry: Utilized in the production of high-purity rubidium and as a hydrogen storage material in fuel cells.
Mécanisme D'action
The mechanism of action of rubidium tetrahydroborate(1-) involves the release of hydrogen gas upon decomposition. The compound interacts with water or other proton sources to produce hydrogen gas and rubidium hydroxide. This reaction is facilitated by the presence of the tetrahydroborate anion, which acts as a hydrogen donor.
Molecular Targets and Pathways:
Hydrogen Release: The tetrahydroborate anion releases hydrogen atoms, which combine to form hydrogen gas.
Rubidium Ion Formation: The rubidium ion is formed as a byproduct and can participate in further chemical reactions.
Comparaison Avec Des Composés Similaires
Rubidium tetrahydroborate(1-) can be compared with other similar compounds, such as:
Sodium tetrahydroborate: Similar in structure but has different reactivity and stability.
Potassium tetrahydroborate: Shares similar properties but differs in terms of solubility and reaction conditions.
Cesium tetrahydroborate: More reactive and less stable compared to rubidium tetrahydroborate(1-).
Uniqueness: Rubidium tetrahydroborate(1-) is unique due to its specific reactivity and stability, making it suitable for applications where other tetrahydroborates may not be effective. Its ability to release hydrogen efficiently makes it a valuable compound in hydrogen storage and fuel cell technologies.
Propriétés
IUPAC Name |
boranuide;rubidium(1+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BH4.Rb/h1H4;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYNORGDUJQERB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[BH4-].[Rb+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BH4Rb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20346-99-0 |
Source


|
| Record name | Borate(1-), tetrahydro-, rubidium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20346-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rubidium tetrahydroborate(1-) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020346990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rubidium tetrahydroborate(1-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.756 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
